molecular formula C20H15Cl2N7O B12414209 Malt1-IN-8

Malt1-IN-8

Cat. No.: B12414209
M. Wt: 440.3 g/mol
InChI Key: JROMLJWGZZEFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Malt1-IN-8 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Malt1-IN-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered pharmacological properties. These derivatives are studied for their potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

Malt1-IN-8 exerts its effects by inhibiting the proteolytic activity of MALT1. MALT1 is a key component of the CARMA1-BCL10-MALT1 (CBM) signalosome complex, which activates NF-κB signaling. By inhibiting MALT1, this compound disrupts the activation of NF-κB, leading to reduced expression of pro-inflammatory cytokines and other downstream effects . This mechanism makes this compound a promising candidate for treating diseases characterized by excessive NF-κB activation .

Properties

Molecular Formula

C20H15Cl2N7O

Molecular Weight

440.3 g/mol

IUPAC Name

1-(6-chloro-4-cyclopropylquinolin-3-yl)-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea

InChI

InChI=1S/C20H15Cl2N7O/c21-12-3-4-16-14(7-12)18(11-1-2-11)17(10-23-16)28-20(30)27-13-8-15(22)19(24-9-13)29-25-5-6-26-29/h3-11H,1-2H2,(H2,27,28,30)

InChI Key

JROMLJWGZZEFRO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3C=C(C=CC3=NC=C2NC(=O)NC4=CC(=C(N=C4)N5N=CC=N5)Cl)Cl

Origin of Product

United States

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